molecular formula C15H22ClNO2 B12075702 (1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride

(1S,2R)-2-(((R)-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B12075702
M. Wt: 283.79 g/mol
InChI Key: PLVIDAXJKGCCHG-UHFFFAOYSA-N
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Description

(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Attachment of the phenylethyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It can be used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid
  • (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid methyl ester
  • (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid ethyl ester

Uniqueness

The uniqueness of (1S,2R)-2-((®-1-Phenylethyl)amino)cyclohexanecarboxylic acid hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-(1-phenylethylamino)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18;/h2-4,7-8,11,13-14,16H,5-6,9-10H2,1H3,(H,17,18);1H

InChI Key

PLVIDAXJKGCCHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCC2C(=O)O.Cl

Origin of Product

United States

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